- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)
926293-55-2 structure
Product Name:6-Bromo-2-methylnicotinaldehyde
Numero CAS:926293-55-2
MF:C7H6BrNO
MW:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231
Update Time:2024-10-26
6-Bromo-2-methylnicotinaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Bromo-2-methylnicotinaldehyde
- 6-Bromo-2-methyl-pyridine-3-carbaldehyde
- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
- 6-Bromo-2-methylpyridine-3-carboxaldehyde
- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
- C16730
- SCHEMBL4597958
- J-518339
- DB-079368
- CS-0195373
- EN300-2980561
- BMB29355
- BS-44296
- DTXSID50732465
- MFCD13188654
- AB66856
- CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- AKOS016002130
- 926293-55-2
- SY324907
-
- MDL: MFCD13188654
- Inchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
- Chiave InChI: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- Sorrisi: O=CC1C(C)=NC(Br)=CC=1
Proprietà calcolate
- Massa esatta: 198.96300
- Massa monoisotopica: 198.96328g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 129
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 30Ų
Proprietà sperimentali
- Densità: 1.577
- Punto di ebollizione: 285℃
- Punto di infiammabilità: 126℃
- PSA: 29.96000
- LogP: 1.96500
6-Bromo-2-methylnicotinaldehyde Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-Bromo-2-methylnicotinaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203137-0.250g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 0.250g |
$461.00 | 2023-09-07 | ||
| Matrix Scientific | 203137-1g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 1g |
$1166.00 | 2023-09-07 | ||
| Chemenu | CM178012-1g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 1g |
$449 | 2021-08-05 | |
| TRC | B682223-2.5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B682223-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B682223-25g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 25g |
$ 80.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1004410-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 5g |
$1000 | 2024-07-24 | |
| abcr | AB515724-1 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 1g |
€347.30 | 2023-01-19 | ||
| abcr | AB515724-5 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 5g |
€1,112.10 | 2023-01-19 | ||
| Advanced ChemBlocks | N25138-250MG |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 97% | 250MG |
$115 | 2023-09-15 |
6-Bromo-2-methylnicotinaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
Riferimento
- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Riferimento
- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
Riferimento
- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
Riferimento
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
6-Bromo-2-methylnicotinaldehyde Raw materials
6-Bromo-2-methylnicotinaldehyde Preparation Products
6-Bromo-2-methylnicotinaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
Numero d'ordine:A860017
Stato delle scorte:in Stock
Quantità:1g/5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:21
Prezzo ($):220.0/880.0/3081.0
Email:sales@amadischem.com
6-Bromo-2-methylnicotinaldehyde Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
926293-55-2 (6-Bromo-2-methylnicotinaldehyde) Prodotti correlati
- 1251761-97-3(2-bromo-5-ethyl-4,6-dimethyl-pyridine-3-carbaldehyde)
- 1060805-97-1(6-Bromo-2-methylnicotinic acid)
- 1289022-70-3(6-bromo-3-formylpicolinic acid)
- 1289158-36-6(6-Bromo-5-methylpicolinaldehyde)
- 1782807-01-5(5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)
- 99132-28-2(6-Bromo-2,3-dimethylpyridine)
- 926294-07-7(6-Bromo-4-methylpyridine-3-carbaldehyde)
- 19711-75-2(5-bromo-3,4-dimethyl-1H-Pyrrole-2-carboxaldehyde)
- 1227562-32-4(Methyl 6-Bromo-2-methylpyridine-3-carboxylate)
- 853179-74-5(2-bromo-6-methylpyridine-3-carbaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):220.0/880.0/3081.0